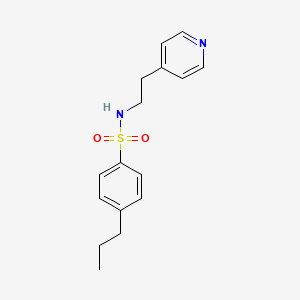

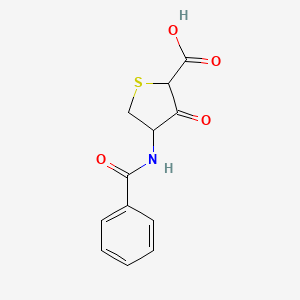

![molecular formula C24H25FN2O2 B5569289 8-(2-fluorobenzoyl)-2-[(2E)-3-phenyl-2-propen-1-yl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5569289.png)

8-(2-fluorobenzoyl)-2-[(2E)-3-phenyl-2-propen-1-yl]-2,8-diazaspiro[4.5]decan-3-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of diazaspirodecanone derivatives involves multi-step synthetic pathways that typically include the formation of a spirocyclic core structure. Such syntheses often aim to explore the structure-activity relationships (SAR) of these compounds by introducing various substituents, aiming to enhance their pharmacological profiles. The detailed synthetic routes vary depending on the specific substituents and desired properties of the final compounds (Wise et al., 1985).

Molecular Structure Analysis

The molecular structure of diazaspirodecanone derivatives plays a crucial role in their biological activity. X-ray crystallography and spectroscopic methods (e.g., NMR, IR) are commonly employed to elucidate the structures of these compounds, revealing their conformations and the electronic environment of the functional groups. These structural insights are essential for understanding the interaction of these molecules with biological targets (Manjunath et al., 2011).

Chemical Reactions and Properties

Diazaspirodecanone derivatives undergo various chemical reactions, reflecting their reactivity and interaction potential with biological systems. Their chemical properties, such as stability, reactivity with nucleophiles, and electrophiles, are influenced by the electronic characteristics of the substituents and the spirocyclic structure. These properties are pivotal in determining their pharmacological action and metabolic pathways (Cignarella et al., 1993).

Physical Properties Analysis

The physical properties, including solubility, melting point, and crystalline structure, are influenced by the molecular structure and significantly affect the bioavailability and pharmacokinetics of diazaspirodecanone derivatives. For instance, the solubility in various solvents can dictate the compound's absorption rate and distribution within the body (Azibi et al., 1983).

Chemical Properties Analysis

The chemical properties of diazaspirodecanone derivatives, such as pKa, logP, and reactivity, are critical for their pharmacological profile. These properties influence the interaction with biological targets, metabolic stability, and the potential for off-target effects. Understanding these chemical properties is essential for optimizing the therapeutic potential and minimizing the adverse effects of these compounds (Smith et al., 1995).

Applications De Recherche Scientifique

Receptor Antagonism and Bronchoconstriction

A study by Smith et al. (1995) explored the synthesis of spiropiperidines, including compounds structurally related to 8-(2-fluorobenzoyl)-2-[(2E)-3-phenyl-2-propen-1-yl]-2,8-diazaspiro[4.5]decan-3-one. These compounds were evaluated for their tachykinin NK2 receptor affinities. It was found that certain spiropiperidines displayed potent NK2 receptor antagonism, with notable selectivity over NK1 receptors. This antagonism was observed in guinea pig trachea and showed significant effectiveness against NK2 receptor agonist-induced bronchoconstriction, both intravenously and orally (Smith et al., 1995).

Structural Characterization and Pharmacological Activity

Another study focused on the conformational aspects of spiperone polymorphs, a compound related to the subject chemical. The research by Azibi et al. (1983) involved the isolation and characterization of a second polymorph of spiperone. The study employed thermal analysis, IR spectrometry, and X-ray diffraction analysis, highlighting differences in the side chain conformation and hydrogen bonding nature. These structural variances might have implications for the interpretation of spiperone's pharmacological activity (Azibi et al., 1983).

Antitumor Properties

Mortimer et al. (2006) synthesized a series of 2-phenylbenzothiazoles, including compounds akin to 8-(2-fluorobenzoyl)-2-[(2E)-3-phenyl-2-propen-1-yl]-2,8-diazaspiro[4.5]decan-3-one. They discovered potent and selective in vitro antitumor properties against various cancer cell lines, including lung, colon, and breast cancer. This study highlights the potential of structurally similar compounds in cancer treatment and research (Mortimer et al., 2006).

Inhibition of Chitin Synthase and Antifungal Activity

Research by Li et al. (2019) into 2,8-diazaspiro[4.5]decan-1-one derivatives, which are structurally related to the queried compound, demonstrated their potential as chitin synthase inhibitors and antifungal agents. They found that several compounds showed moderate to excellent potency against chitin synthase, with comparable efficacy to known antifungal agents. This indicates the potential use of such compounds in developing new antifungal therapies (Li et al., 2019).

Propriétés

IUPAC Name |

8-(2-fluorobenzoyl)-2-[(E)-3-phenylprop-2-enyl]-2,8-diazaspiro[4.5]decan-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25FN2O2/c25-21-11-5-4-10-20(21)23(29)26-15-12-24(13-16-26)17-22(28)27(18-24)14-6-9-19-7-2-1-3-8-19/h1-11H,12-18H2/b9-6+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIPJPXSMRHVXPT-RMKNXTFCSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC12CC(=O)N(C2)CC=CC3=CC=CC=C3)C(=O)C4=CC=CC=C4F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CCC12CC(=O)N(C2)C/C=C/C3=CC=CC=C3)C(=O)C4=CC=CC=C4F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25FN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)cyclohexanecarboxamide](/img/structure/B5569209.png)

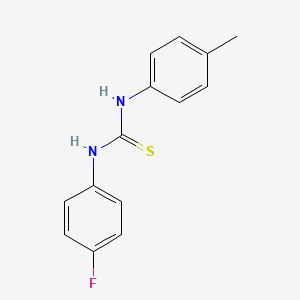

![N'-(3,4-dimethoxybenzylidene)-4-[(3-methylphenyl)amino]butanohydrazide](/img/structure/B5569210.png)

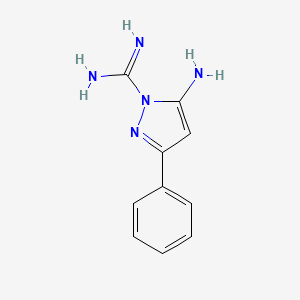

![3-({[3-mercapto-5-(4-pyridinyl)-4H-1,2,4-triazol-4-yl]imino}methyl)phenol](/img/structure/B5569218.png)

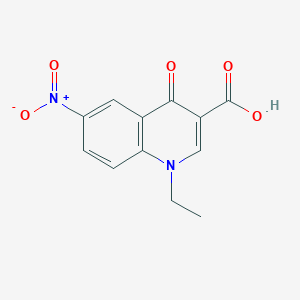

![methyl 2-[(2-fluorobenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B5569232.png)

![8-[(5-methyl-2-furyl)methyl]-3-(2-phenylpropyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5569243.png)

![[(1R)-2-methyl-1-({4-[2-methyl-6-(4-morpholinyl)-4-pyrimidinyl]-1-piperidinyl}carbonyl)propyl]amine dihydrochloride](/img/structure/B5569252.png)

![1-[(4-methyl-5-{1-[(3E)-pent-3-enoyl]piperidin-4-yl}-4H-1,2,4-triazol-3-yl)methyl]piperidin-4-ol](/img/structure/B5569260.png)

![8-[2-(dimethylamino)benzoyl]-2-(3-methoxypropyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5569263.png)

![4-{2-[1-(imidazo[1,2-a]pyridin-6-ylcarbonyl)piperidin-2-yl]ethyl}phenol](/img/structure/B5569293.png)